molecular formula C18H21NO B12698179 Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- CAS No. 58495-06-0

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl-

Cat. No.: B12698179
CAS No.: 58495-06-0
M. Wt: 267.4 g/mol
InChI Key: UEAATVNDBQUGIN-UHFFFAOYSA-N
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Description

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- is an organic compound with a complex structure that includes a benzamide core substituted with a tert-butyl group and a methyl group

Properties

CAS No.

58495-06-0

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(3-tert-butylphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-13-8-5-6-11-16(13)17(20)19-15-10-7-9-14(12-15)18(2,3)4/h5-12H,1-4H3,(H,19,20)

InChI Key

UEAATVNDBQUGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- typically involves the reaction of 3-(1,1-dimethylethyl)aniline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzamides and aniline derivatives, such as:

  • Benzamide, N-(1,1-dimethylethyl)-
  • Benzamide, N-(3-chloro-4-methylphenyl)-
  • Benzamide, N-(4-methoxyphenyl)-

Uniqueness

The presence of the tert-butyl group and the methyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes .

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